3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone
Description
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO2S/c1-19-14-6-2-12(3-7-14)16(18)10-11-20-15-8-4-13(17)5-9-15/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAYGVVZVDZPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone typically involves the reaction of 4-bromothiophenol with 4-methoxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular signaling pathways. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution Variations
a) 3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone
- CAS : 882749-15-7
- Differences : Fluorine replaces the methoxy group on the terminal phenyl ring.
- Implications :
- Electron Effects : Fluorine is electron-withdrawing, reducing electron density compared to the methoxy group in the target compound.
- Lipophilicity : Lower logP due to fluorine’s smaller size and higher electronegativity.
- Applications: Potential use in fluorinated drug analogs due to improved metabolic stability .
b) 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone
- CAS : 882748-88-1
- Differences : Chlorine replaces bromine on the sulfanyl-substituted phenyl ring.
- Implications :
- Electronegativity : Chlorine (3.0 Pauling scale) is less electronegative than bromine (2.8), altering reactivity in nucleophilic substitutions.
- Steric Effects : Smaller atomic radius of Cl reduces steric hindrance compared to Br.
Additional Substituents or Functional Groups
a) 3-((4-Bromophenyl)thio)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone
- CAS : 329779-48-8
- Structural Additions : A 4-chlorophenyl group is added at position 3, creating a geminal disubstitution.
- Implications: Steric Hindrance: Increased bulk may reduce conformational flexibility.
b) 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone
Heterocyclic Modifications
a) 2-{[5-(4-Bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)-1-propanone
- MDL Number : MFCD03088121
- Structural Additions : Incorporates a triazole ring linked to the sulfanyl group.
- Synthetic Complexity: Requires multi-step synthesis due to the heterocyclic moiety.
b) (2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one
- Key Features: Contains a pyrazole ring and an α,β-unsaturated ketone (enone) system .
- Crystallographic Data: Conformation: The enone system adopts an E-configuration with a torsion angle of -174.4°, stabilizing conjugation . Intermolecular Interactions: C–H⋯O and π-stacking interactions dominate crystal packing, influencing solubility and stability .
Multi-Halogenated Derivatives
3-[(2-Aminophenyl)sulfanyl]-3-(3-bromophenyl)-1-(4-bromophenyl)-1-propanone
Biological Activity
3-[(4-Bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone, also known by its CAS number 882749-17-9, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : CHBrOS
- Molar Mass : 351.26 g/mol
- Structure : The compound features a bromophenyl group and a methoxyphenyl group linked through a sulfanyl moiety, contributing to its potential reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against certain bacterial strains. For instance, it has shown promising results in inhibiting the growth of Gram-positive bacteria such as Staphylococcus aureus:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
These findings suggest that the compound may act as a potential lead for developing new antibacterial agents, particularly against resistant strains.
Antifungal Activity
In addition to antibacterial properties, the compound has been assessed for antifungal activity. It exhibited moderate inhibition against common fungal pathogens, indicating its potential utility in treating fungal infections.
Anticancer Properties
Research into the anticancer effects of this compound has revealed its ability to induce apoptosis in cancer cell lines. A study demonstrated that at concentrations of 50 μM, the compound significantly reduced cell viability in breast cancer cells:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 30 |
| HeLa (Cervical Cancer) | 45 |
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro experiments conducted on various cancer cell lines indicated that the compound could inhibit cell proliferation and promote apoptosis through the activation of caspase pathways.
- Mechanistic Insights : Further investigations revealed that the compound might exert its effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
- Synergistic Effects : In combination therapy studies with established chemotherapeutic agents, this compound demonstrated synergistic effects that enhanced overall cytotoxicity against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
